![molecular formula C20H21N3O4 B4389055 3,4-diethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4389055.png)
3,4-diethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Overview
Description
3,4-diethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, also known as PD146176, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PD146176 belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, 3,4-diethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide increases the levels of cAMP, which in turn leads to the activation of protein kinase A (PKA) and the inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects
3,4-diethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit angiogenesis. 3,4-diethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
3,4-diethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied and its biological activities are well characterized. However, 3,4-diethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of 3,4-diethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. One area of research is the development of more potent and selective PDE4 inhibitors. Another area of research is the investigation of the neuroprotective effects of 3,4-diethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide and its potential use in the treatment of neurodegenerative diseases. Additionally, the anti-angiogenic effects of 3,4-diethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide could be further studied for their potential use in cancer therapy.
Scientific Research Applications
3,4-diethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. 3,4-diethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce inflammation in animal models of arthritis.
properties
IUPAC Name |
3,4-diethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-3-25-16-11-10-15(12-17(16)26-4-2)20(24)21-13-18-22-19(23-27-18)14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGIKAKYNSZQIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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